![molecular formula C16H22O5 B12335106 (2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one](/img/structure/B12335106.png)
(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gregatin C involves several steps, starting from simple organic precursors. The process typically includes the formation of a polyketide intermediate, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of Gregatin C can be achieved through fermentation processes using fungal strains that naturally produce the compound. The fungi are cultured under controlled conditions, and the compound is extracted and purified using techniques such as high-pressure liquid chromatography .
化学反応の分析
Types of Reactions: Gregatin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of Gregatin C include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gregatin C can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学的研究の応用
Gregatin C has a wide range of scientific research applications:
Chemistry: In chemistry, Gregatin C is used as a model compound to study polyketide biosynthesis and the mechanisms of fungal secondary metabolite production .
Biology: In biological research, Gregatin C is investigated for its role in quorum sensing inhibition in bacteria. This property makes it a potential candidate for developing new antimicrobial agents .
Medicine: In medicine, Gregatin C’s ability to inhibit bacterial communication pathways is explored for its potential to combat antibiotic-resistant infections .
Industry: In the industrial sector, Gregatin C can be used in the development of bioactive coatings and materials that prevent bacterial colonization and biofilm formation .
作用機序
Similar Compounds: Gregatin C is part of a family of compounds that includes Gregatin A, Gregatin B, and Gregatin D . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Uniqueness: What sets Gregatin C apart from its analogs is its specific inhibitory activity against certain bacterial quorum sensing pathways. While other gregatins may also inhibit quorum sensing, Gregatin C has shown unique efficacy in certain bacterial strains .
類似化合物との比較
- Gregatin A
- Gregatin B
- Gregatin D
- Desmethyl-gregatin A
- Cyclogregatin
特性
分子式 |
C16H22O5 |
|---|---|
分子量 |
294.34 g/mol |
IUPAC名 |
(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one |
InChI |
InChI=1S/C16H22O5/c1-5-6-7-8-9-16(3)14(19)13(15(20-4)21-16)12(18)10-11(2)17/h6-9,11,17H,5,10H2,1-4H3/b7-6+,9-8+/t11?,16-/m0/s1 |
InChIキー |
MIJOUROEQMOJOM-HSBUVCBESA-N |
異性体SMILES |
CC/C=C/C=C/[C@]1(C(=O)C(=C(O1)OC)C(=O)CC(C)O)C |
正規SMILES |
CCC=CC=CC1(C(=O)C(=C(O1)OC)C(=O)CC(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


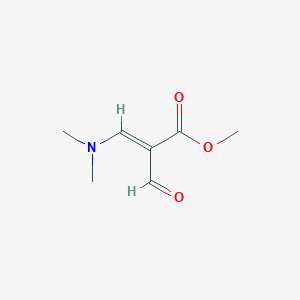

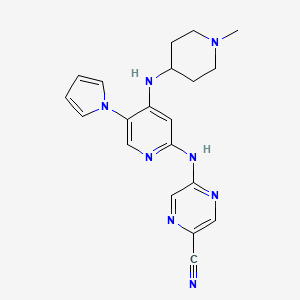
![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester](/img/structure/B12335039.png)
![4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12335040.png)
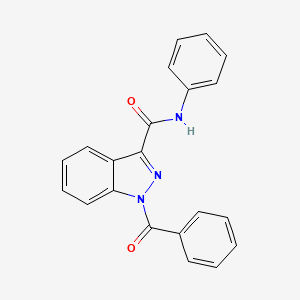
![3-[[(2-Tetrahydropyranyl)oxy][4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12335065.png)

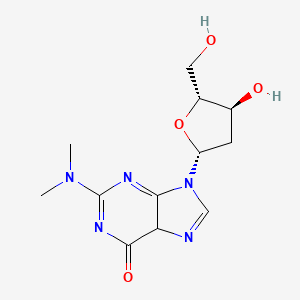
![(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B12335070.png)
![Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-](/img/structure/B12335072.png)
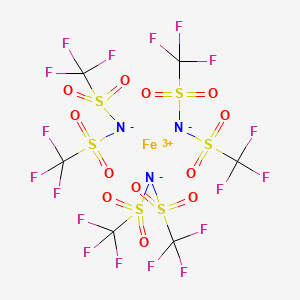
![7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12335082.png)
![4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12335098.png)
